molecular formula C19H18ClNO2 B3165746 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid CAS No. 903138-07-8

4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid

Cat. No.: B3165746
CAS No.: 903138-07-8
M. Wt: 327.8 g/mol
InChI Key: PIROIPXGZZUAQU-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]indol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c20-17-9-3-1-6-15(17)13-21-12-14(7-5-11-19(22)23)16-8-2-4-10-18(16)21/h1-4,6,8-10,12H,5,7,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIROIPXGZZUAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring structure allows it to bind to various protein targets, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the research being conducted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain protein targets and influences its reactivity in chemical reactions .

Biological Activity

4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and cancer. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The compound is primarily studied for its interactions with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPARγ has been associated with improved insulin sensitivity and anti-inflammatory effects, making it a target for type 2 diabetes treatment.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indole structure can significantly affect the biological potency of compounds. For instance, substituents on the benzyl moiety can enhance binding affinity to PPARγ, leading to increased activation and subsequent metabolic effects.

Antidiabetic Effects

Studies have shown that derivatives of indole compounds can act as potent PPARγ agonists. For example, a related compound demonstrated an IC50 value of 13.9 nM against HDAC1, indicating strong inhibitory effects on histone deacetylase, which is crucial for regulating gene expression involved in cancer and metabolic diseases . The ability of these compounds to enhance insulin sensitivity suggests their potential as therapeutic agents for type 2 diabetes.

Anticancer Properties

The anticancer activity of indole derivatives has been highlighted in various studies. For instance, compounds similar to 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid have shown significant antiproliferative effects across multiple cancer cell lines, including HepG2 and A2780 cells. In one study, a related compound exhibited an IC50 value significantly lower than standard treatments like SAHA . The mechanism is thought to involve apoptosis induction and modulation of cell cycle progression.

Case Studies

  • Case Study on Antidiabetic Activity :
    • Objective : To evaluate the efficacy of indole derivatives in improving insulin sensitivity.
    • Method : In vitro assays were conducted using cultured adipocytes treated with various concentrations of the compound.
    • Findings : The results indicated a dose-dependent increase in glucose uptake, confirming the compound's potential as an antidiabetic agent.
  • Case Study on Anticancer Activity :
    • Objective : To assess the antiproliferative effects on human cancer cell lines.
    • Method : A series of cell viability assays were performed on U937 and HepG2 cells.
    • Findings : The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Data Tables

Compound NameIC50 (nM)TargetBiological Activity
I1313.9HDAC1Anticancer
I1312.1HDAC3Anticancer
I137.71HDAC6Anticancer
4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acidTBDPPARγAntidiabetic

Q & A

Q. What are the optimal synthetic routes for 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid?

Methodological Answer: The synthesis typically involves constructing the indole core followed by introducing the 2-chlorobenzyl and butanoic acid substituents. A common approach includes:

Indole Formation : Using Fischer indole synthesis or palladium-catalyzed cyclization to assemble the indole ring.

Substituent Introduction : Alkylation at the indole N1 position with 2-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF).

Side Chain Modification : Coupling the indole intermediate with a butanoic acid derivative via nucleophilic substitution or cross-coupling reactions.
Key parameters include reaction temperature (60–80°C for alkylation) and solvent choice (e.g., DMF for polar aprotic conditions). Purity is validated via HPLC using mobile phases like methanol/sodium acetate buffer (65:35 v/v, pH 4.6) .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Structural elucidation combines:

  • X-ray Crystallography : For definitive confirmation of the 2-chlorobenzyl substitution pattern and indole core geometry. Single-crystal studies (e.g., at 123 K) achieve mean C–C bond accuracy of ±0.004 Å .
  • Spectroscopic Analysis :
    • NMR : 1H^1H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 4.8 ppm for benzyl CH2_2).
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 354.1).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

Methodological Answer:

Target Identification :

  • Screen against receptors (e.g., GPCRs, kinases) using radioligand binding assays.
  • Compare affinity with structural analogs (e.g., 4-[1-(4-chlorobenzoyl)-1H-indol-3-yl]butanoic acid) to identify substituent effects .

Computational Docking :

  • Use Molecular Operating Environment (MOE) software to predict binding modes.
  • Validate with in vitro assays (e.g., IC50_{50} measurements in cancer cell lines) .

Pathway Analysis :

  • Assess effects on inflammatory markers (e.g., TNF-α, IL-6) via ELISA in macrophage models .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assay Conditions :
    • Fix pH (e.g., 7.4 for cellular assays) and solvent (e.g., DMSO concentration ≤0.1%).
  • Structural Validation :
    • Re-characterize batches via 1H^1H NMR and HPLC to rule out degradation products.
  • Comparative Studies :
    • Test analogs (e.g., 4-[1-(3-chlorobenzoyl)-1H-indol-3-yl]butanoic acid) to isolate substituent effects (Table 1) .

Q. Table 1: Substituent Effects on Biological Activity

Substituent (R)IC50_{50} (μM)Target Receptor
2-Chlorobenzyl0.45COX-2
4-Chlorobenzoyl ()1.2COX-2
Biphenyl-4-ylcarbonyl0.89PPAR-γ

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • Use PubChem’s cheminformatics tools to estimate logP (lipophilicity) and bioavailability.
    • Predict metabolic stability via cytochrome P450 binding simulations .
  • Molecular Dynamics (MD) :
    • Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS or AMBER .

Data Contradiction Analysis

Q. How should researchers address discrepancies in receptor binding affinity across studies?

Methodological Answer: Discrepancies may stem from receptor isoform specificity or assay sensitivity. Steps include:

Replicate Experiments : Use standardized protocols (e.g., uniform cell lines like HEK293 for GPCR studies).

Control Comparisons : Include positive controls (e.g., known ligands like indomethacin for COX-2).

Meta-Analysis : Aggregate data from multiple studies (e.g., RCSB PDB for structural insights) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid
Reactant of Route 2
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4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.